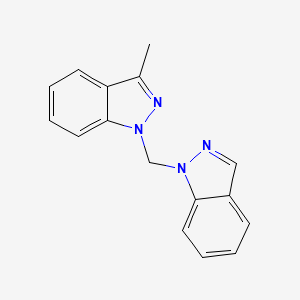![molecular formula C19H16O3 B15161113 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- CAS No. 833485-03-3](/img/structure/B15161113.png)
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- typically involves the reaction of 2-methyl-1-naphthol with a benzoic acid derivative under specific conditions. One common method is the esterification reaction, where 2-methyl-1-naphthol is reacted with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a similar aromatic structure but different functional groups.
4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group attached to the aromatic ring.
Uniqueness
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is unique due to the presence of both a benzoic acid moiety and a naphthalene derivative in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
833485-03-3 |
|---|---|
Fórmula molecular |
C19H16O3 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-13-6-9-15-4-2-3-5-17(15)18(13)22-12-14-7-10-16(11-8-14)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
Clave InChI |
CDMRWJDPUZNSQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)






![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
